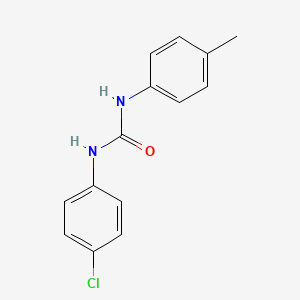![molecular formula C21H31N3O3 B5686279 {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid, also known as BOPA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BOPA is a derivative of piperazine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid is not fully understood. However, it has been suggested that {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid exerts its effects by modulating the activity of certain enzymes and receptors in the body. For example, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and cell proliferation.
Biochemical and physiological effects:
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been shown to reduce oxidative stress and improve glucose metabolism in animal models of diabetes. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has some limitations, including its potential toxicity and the need for careful monitoring of reaction conditions during synthesis.
Orientations Futures
There are several future directions for the study of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid. One area of interest is the development of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid-based drugs for the treatment of various diseases, including inflammation, pain, and cancer. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid, including its metabolism and distribution in the body. Finally, the development of new synthesis methods for {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid can be synthesized using various methods, including the reaction of piperazine with benzyl chloroformate followed by reaction with 3-(1-oxopropyl)piperidine-2,6-dione. Another method involves the reaction of 1-(4-benzylpiperazin-1-yl)propan-2-ol with 3-(1-oxopropyl)piperidine-2,6-dione. Both methods involve multi-step reactions and require careful monitoring of reaction conditions to obtain a high yield of {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid.
Applications De Recherche Scientifique
{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. In a study conducted by Huang et al., {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has also been shown to have analgesic effects in animal models of pain. In addition, {3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid has been studied for its anti-cancer properties, with promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(9-8-19-7-4-10-23(16-19)17-21(26)27)24-13-11-22(12-14-24)15-18-5-2-1-3-6-18/h1-3,5-6,19H,4,7-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRRYJJGWNRHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[3-(4-Benzylpiperazin-1-YL)-3-oxopropyl]piperidin-1-YL}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)

![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)
![3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)

![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![5-[({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)methyl]-2-thiophenecarboxylic acid](/img/structure/B5686267.png)

![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5686286.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)